![molecular formula C6H14ClNO B6269141 (3S,6S)-6-Methylpiperidin-3-ol hydrochloride CAS No. 1431473-23-2](/img/structure/B6269141.png)
(3S,6S)-6-Methylpiperidin-3-ol hydrochloride
Overview
Description
(3S,6S)-6-Methylpiperidin-3-ol hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-Methylpiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Hydroxylation: Introduction of the hydroxyl group at the third position is achieved through selective hydroxylation reactions.
Methylation: The methyl group is introduced at the sixth position using methylating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-Methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Synthesis and Reactions
(3S,6S)-6-Methylpiperidin-3-ol hydrochloride can be synthesized through various methods, primarily involving the reduction of precursors such as ketones or aldehydes. The compound undergoes several reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Further reduction can yield different derivatives.
- Substitution : The hydroxyl group can be replaced with other functional groups.
These reactions are crucial for developing more complex molecules in medicinal chemistry and other applications.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for constructing more complex chemical entities. Its unique structure allows for various modifications that are essential in drug discovery and development.
Biology
The compound has been studied for its potential biological activities. Research indicates that it may interact with various biomolecules, influencing physiological processes. Notable areas of investigation include:
- Neuroprotective Effects : Studies have shown that derivatives of this compound exhibit neuroprotective properties in models of neurodegeneration.
Medicine
Ongoing research is exploring the therapeutic potential of this compound. It has been implicated in:
- Appetite Regulation : In rodent models, administration of this compound significantly reduced cumulative food intake, suggesting potential applications in obesity management.
Appetite Regulation Study
A study investigated the effects of various piperidine derivatives on food intake in rodent models. Results indicated that this compound significantly reduced food intake when administered intracerebroventricularly, highlighting its potential as a therapeutic agent for obesity management.
Neuroprotection Study
Another study focused on the neuroprotective effects of similar piperidine compounds. Findings suggested that this compound may offer protective benefits against neurodegenerative conditions, warranting further exploration in pharmacological studies.
Summary Table of Applications
Application Area | Description |
---|---|
Chemistry | Building block for complex molecule synthesis |
Biology | Potential interactions with biomolecules; neuroprotective effects |
Medicine | Therapeutic potential in obesity management and neuroprotection |
Mechanism of Action
The mechanism of action of (3S,6S)-6-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,6S)-6-Methylpiperidine-3-carboxylate hydrochloride
- (3S,6S)-6-Methylpiperidine-3-carbonitrile hydrochloride
- (3S,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride
Uniqueness
(3S,6S)-6-Methylpiperidin-3-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the third position and methyl group at the sixth position contribute to its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Biological Activity
(3S,6S)-6-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative that has garnered attention for its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and applications in research and industry.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C6H14ClNO
- CAS Number: 150197-75-4
Synthesis Methods:
The synthesis of (3S,6S)-6-Methylpiperidin-3-ol can be achieved through various methods, including:
- Reduction of Ketones or Aldehydes: Using reducing agents such as sodium borohydride or lithium aluminum hydride to convert 6-methylpiperidin-3-one into the target compound.
- Enzymatic Reduction: Catalytic processes that enhance yield and purity for industrial applications.
The biological activity of (3S,6S)-6-Methylpiperidin-3-ol is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition/Activation: The compound may function as an inhibitor or activator of certain enzymes, impacting various biochemical pathways.
- Receptor Binding Studies: It serves as a ligand in studies examining receptor interactions, particularly in the context of neurotransmitter systems.
Biological Activity
Research indicates that (3S,6S)-6-Methylpiperidin-3-ol exhibits several biological activities:
1. Neuropharmacological Effects:
Studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially affecting mood and cognition. The specific effects of (3S,6S)-6-Methylpiperidin-3-ol on serotonin and dopamine receptors are areas of ongoing research.
2. Antimicrobial Properties:
Similar compounds within the piperidine class have demonstrated antimicrobial activity. For instance, derivatives from natural sources exhibit antibiotic properties against various pathogens .
3. Potential Anti-obesity Effects:
Preliminary studies suggest that compounds interacting with serotonin receptors could modulate appetite and energy expenditure, indicating a potential role in obesity management .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study Example:
A study investigating the effects of piperidine derivatives on weight management found that compounds similar to (3S,6S)-6-Methylpiperidin-3-ol showed promise in reducing food intake in animal models. These findings suggest a mechanism involving serotonin receptor modulation .
Applications in Research and Industry
(3S,6S)-6-Methylpiperidin-3-ol serves as a valuable building block in organic synthesis and has applications in:
- Pharmaceutical Development: Used in the design of new drugs targeting neurological disorders.
- Agricultural Chemicals: Its derivatives are explored for use in agrochemicals due to their biological activity.
Properties
IUPAC Name |
(3S,6S)-6-methylpiperidin-3-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOAKSPCPLYSNC-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431473-23-2 | |
Record name | 3-Piperidinol, 6-methyl-, hydrochloride (1:1), (3R,6R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431473-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.